1,3-Naphthalenedisulfonic acid, 6-amino-

Description

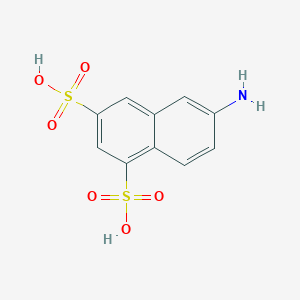

The compound 1,3-naphthalenedisulfonic acid, 6-amino- (CAS: 86-65-7), also termed 7-amino-1,3-naphthalenedisulfonic acid in alternative numbering systems, is a naphthalene derivative with two sulfonic acid groups at positions 1 and 3 and an amino group at position 7 (or 6, depending on nomenclature conventions) . Its molecular formula is C₁₀H₉NO₆S₂, with a molecular weight of 303.29 g/mol . This compound is commercially available in technical grades and is primarily utilized as an intermediate in dye synthesis and coordination chemistry .

Key physicochemical properties include:

Propriétés

IUPAC Name |

6-aminonaphthalene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCSUEYBKAPKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059471 | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-33-2 | |

| Record name | 6-Amino-1,3-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kyselina amino-I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthalene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP7LWM9S94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

It’s known that this compound is used in the preparation of cyanine dye compounds, which are often used as fluorescent probes in biological research and medical diagnostics.

Mode of Action

It’s known that this compound can react with reducing termini of oligosaccharides to form a schiff’s base. This reaction is often used in labeling carbohydrates for fluorescence studies.

Biochemical Pathways

Given its use in the preparation of cyanine dye compounds, it may indirectly influence pathways related to fluorescence detection in biological systems.

Pharmacokinetics

It’s known that the compound is soluble in water, which could potentially influence its bioavailability.

Result of Action

Its role in the preparation of cyanine dye compounds suggests that it may contribute to the fluorescence properties of these compounds, enabling their use in various biological and medical applications.

Action Environment

It’s known that the compound should be stored at low temperatures and protected from light, suggesting that these factors may influence its stability.

Activité Biologique

1,3-Naphthalenedisulfonic acid, 6-amino- (CAS Number: 118-33-2) is an organic compound characterized by its naphthalene structure with two sulfonic acid groups and an amino group at the 6-position. Its molecular formula is with a molecular weight of approximately 303.30 g/mol. This compound has garnered attention for its diverse biological activities and applications in various fields, including analytical chemistry, material science, and biochemistry.

The biological activity of 1,3-naphthalenedisulfonic acid, 6-amino- is primarily attributed to its functional groups, which facilitate interactions with various biomolecules. The amino and sulfonic acid groups enable the compound to form hydrogen bonds and ionic interactions, influencing enzyme activity and cellular signaling pathways.

Key Mechanisms:

- Enzyme Interaction : The compound can inhibit or activate specific enzymes, impacting metabolic pathways.

- Fluorescent Probes : It serves as a fluorescent probe for detecting nitrite levels in environmental samples, demonstrating high sensitivity due to its reactive amino group.

- Metal Ion Coordination : Its ability to form coordination complexes with metal ions enhances its utility in developing functional materials with unique properties like electrical conductivity and magnetism.

Biological Effects

Research indicates that 1,3-naphthalenedisulfonic acid, 6-amino- exhibits significant effects on cellular functions:

- Cell Signaling : It influences cellular signaling pathways that regulate gene expression and metabolic processes.

- Toxicity Profiles : The compound's effects can vary with dosage; lower concentrations may exhibit beneficial effects while higher doses could lead to cytotoxicity.

- Stability and Degradation : In laboratory settings, the stability of this compound affects its long-term biological activity. It remains stable under certain conditions but may degrade over time, impacting its efficacy.

Case Studies

Several studies have explored the biological activity of 1,3-naphthalenedisulfonic acid, 6-amino-. Below are some notable findings:

Study 1: Fluorescent Detection of Nitrites

A study demonstrated the use of this compound as a fluorescent probe for nitrite detection in water samples. The results indicated a high degree of specificity and sensitivity, making it a valuable tool for environmental monitoring.

Study 2: Interaction with Enzymes

Research focusing on enzyme interactions revealed that this compound could inhibit certain enzymes involved in metabolic processes. For instance, it was shown to affect enzyme kinetics significantly when tested against various substrates .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1,3-naphthalenedisulfonic acid, 6-amino-, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,5-Naphthalenedisulfonic acid | Two sulfonic groups at different positions | Different reactivity patterns due to positional isomerism |

| 7-Amino-1,3-naphthalenedisulfonic acid | Amino group at the 7-position | Different biological activities compared to the 6-amino variant |

| Naphthalene-2-sulfonic acid | Single sulfonic group | Less complex reactivity than disulfonated compounds |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₀H₉N₁O₆S₂

- Molecular Weight : 327.3 g/mol

- Structure : The compound features a naphthalene backbone with two sulfonic acid groups and an amino group, which contribute to its reactivity and utility in various applications.

Chemistry

1,3-Naphthalenedisulfonic acid, 6-amino- is primarily utilized in the synthesis of cyanine dyes , which are essential for various analytical and imaging techniques. These dyes are known for their high sensitivity and specificity in detecting biomolecules.

- Synthesis of Cyanine Dyes : The compound acts as a precursor in the preparation of cyanine dyes that can conjugate with proteins and nucleic acids for imaging purposes.

Biology

In biological research, the compound plays a crucial role in non-invasive imaging techniques. Its derivatives are explored for potential therapeutic applications, including drug delivery systems.

- Non-invasive Imaging : The use of this compound facilitates the visualization of biological processes without invasive procedures .

- Therapeutic Applications : Research is ongoing to explore its derivatives for drug delivery and diagnostic imaging.

Industry

In industrial applications, 1,3-naphthalenedisulfonic acid, 6-amino- is employed in the production of dyes and pigments. Its unique chemical properties make it suitable for various manufacturing processes.

- Dye Production : The compound contributes to the formulation of high-performance dyes used in textiles and other materials.

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using reverse-phase HPLC methods. This technique is scalable and suitable for isolating impurities in preparative separations.

- Mobile Phase Composition : Typically involves acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid can be replaced with formic acid .

Case Study 1: Imaging Applications

A study demonstrated the efficacy of cyanine dyes synthesized from 1,3-naphthalenedisulfonic acid, 6-amino-, in fluorescence imaging of cancer cells. The results indicated enhanced signal intensity and specificity when conjugated with targeted antibodies.

Case Study 2: Drug Delivery Systems

Research focused on the development of nanoparticles incorporating derivatives of this compound for targeted drug delivery. The findings suggested improved bioavailability and reduced side effects compared to conventional delivery methods.

Comparaison Avec Des Composés Similaires

6-Amino-1-naphthol-3,5-disulfonic acid (CAS: 6535-70-2)

- Structure: Naphthalene with sulfonic acid groups at positions 3 and 5, an amino group at 6, and a hydroxyl group at 1 .

- Molecular Formula: C₁₀H₉NO₇S₂.

- Applications : Used in azo dyes and as a chelating agent for metal ions.

- Key Difference : The hydroxyl group enhances chelation capacity but reduces thermal stability compared to the target compound .

2-Naphthylamine-6-sulfonic acid (CAS: 93-00-5)

- Structure: Monosulfonic acid (sulfonic group at 6) with an amino group at 2 on the naphthalene ring .

- Molecular Formula: C₁₀H₉NO₃S.

- Applications : Intermediate in textile dyes.

- Key Difference : The absence of a second sulfonic group reduces water solubility and acidity compared to the target compound .

Functional Analogues

Acid Orange 10 (CAS: 1936-15-8)

- Structure : 1,3-naphthalenedisulfonic acid with a hydroxyl group at 7, a phenylazo group at 8, and disodium counterions .

- Molecular Formula : C₁₆H₁₂N₂O₈S₂Na₂.

- Applications : Anionic dye for wool and silk.

- Key Difference: The phenylazo group enables chromogenic properties, making it unsuitable for non-dye applications like metal coordination .

5-Amino-4-hydroxybenzene-1,3-disulfonic acid (CAS: 120-98-9)

- Structure: Benzene ring with sulfonic acid groups at 1 and 3, amino at 5, and hydroxyl at 4 .

- Molecular Formula: C₆H₇NO₇S₂.

- Applications : Intermediate in synthetic chemistry.

- Key Difference : The smaller aromatic ring reduces steric hindrance but limits conjugation compared to naphthalene derivatives .

Physicochemical Comparison Table

Méthodes De Préparation

Directed Sulfonation Using Oleum

Fuming sulfuric acid (oleum) is the primary sulfonating agent due to its ability to direct sulfonation to specific positions. A two-stage sulfonation protocol is employed:

-

First Sulfonation : Naphthalene reacts with 20–30% oleum at 40–60°C to yield naphthalene-1-sulfonic acid as the major product.

-

Second Sulfonation : Increasing the oleum concentration to 60–65% and raising the temperature to 120–145°C drives disulfonation, favoring the 1,3-isomer.

Table 1: Sulfonation Conditions and Isomer Distribution

| Parameter | First Sulfonation | Second Sulfonation |

|---|---|---|

| Oleum Concentration | 20–30% | 60–65% |

| Temperature | 40–60°C | 120–145°C |

| Reaction Time | 2–4 hours | 3–6 hours |

| Dominant Isomer | 1-sulfonic acid | 1,3-disulfonic acid |

The use of oleum in staged additions minimizes polysulfonation by-products, ensuring a 65–70% yield of naphthalene-1,3-disulfonic acid.

Nitration and Reduction: Introducing the Amino Group

After disulfonation, the 6-amino group is introduced via nitration followed by reduction.

Nitration of Naphthalene-1,3-disulfonic Acid

Nitration employs a mixed acid system (HNO₃/H₂SO₄) at 0–10°C to minimize oxidation side reactions. The nitro group preferentially attaches to the 6-position due to the directing effects of the sulfonic acid groups.

Key Reaction Parameters :

-

Nitration Temperature : 0–10°C (prevents desulfonation)

-

Molar Ratio (HNO₃:Substrate) : 1.1:1 (ensures complete nitration)

-

Reaction Time : 4–6 hours

Reduction of the Nitro Group

The nitro intermediate is reduced to an amino group using iron powder in acidic media (HCl or H₂SO₄). Catalytic hydrogenation (e.g., Pd/C, H₂) offers a cleaner alternative but requires higher costs.

Table 2: Reduction Methods and Efficiency

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Iron Powder/HCl | 70–80°C, 3–5 hours | 85–90% | 90–92% |

| Catalytic Hydrogenation | 50°C, 1 atm H₂, 2 hours | 92–95% | 95–98% |

Purification and Isolation Strategies

Crude 1,3-naphthalenedisulfonic acid, 6-amino- is isolated via salting-out and recrystallization:

-

Salt Precipitation : Adding NaCl or Na₂SO₄ precipitates the disodium salt, which is filtered and washed.

-

Recrystallization : The salt is dissolved in hot water (80–90°C) and slowly cooled to 5°C, yielding needle-like crystals with >98% purity.

Critical Challenge : Co-precipitation of regioisomers (e.g., 1,5- or 1,6-disulfonic acids) necessitates multiple recrystallization steps, reducing overall yield to 70–75%.

Comparative Analysis of Synthetic Routes

Two industrial routes dominate production:

Route A (Sequential Sulfonation-Nitration-Reduction) :

-

Advantages : High regioselectivity, scalable.

-

Disadvantages : Long reaction times, multiple isolation steps.

Route B (One-Pot Sulfonation/Nitration) :

Q & A

Basic: What are the optimal synthetic routes for 6-amino-1,3-naphthalenedisulfonic acid, and how can regiochemical purity be ensured?

Methodological Answer:

Synthesis typically involves sulfonation of naphthalene derivatives followed by amination. Key steps include:

- Sulfonation Control: Use fuming sulfuric acid under controlled temperatures (40–60°C) to direct sulfonation to the 1,3-positions. Excess sulfonation can lead to trisulfonated byproducts, requiring precise stoichiometry .

- Amination: Introduce the amino group via nitration-reduction or direct substitution. Catalytic hydrogenation (e.g., Pd/C) reduces nitro intermediates while preserving sulfonic acid groups .

- Purification: Crystallization in acidic aqueous solutions (pH 2–3) removes unreacted starting materials. Regiochemical purity is confirmed via HPLC (reverse-phase C18 columns) and 1H NMR (distinct aromatic proton splitting patterns) .

Basic: Which analytical techniques are most reliable for characterizing 6-amino-1,3-naphthalenedisulfonic acid?

Methodological Answer:

- UV-Vis Spectroscopy: Identify π→π* transitions in the naphthalene core (λmax ~260–290 nm) and auxochromic shifts from sulfonic acid/amino groups .

- FT-IR: Confirm sulfonic acid groups via S=O stretches (1350–1200 cm⁻¹) and NH₂ bending (1650–1580 cm⁻¹) .

- Elemental Analysis: Validate C/N/S ratios against theoretical values (e.g., C: 39.7%, N: 4.6%, S: 21.2%) .

- Mass Spectrometry (ESI-MS): Detect molecular ion peaks (m/z ~303 for the free acid form) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in solubility data for this compound across different solvents?

Methodological Answer:

Discrepancies often arise from pH-dependent ionization or counterion effects (e.g., Na⁺ vs. H⁺ forms):

- pH Titration Studies: Measure solubility in buffered solutions (pH 1–12) to identify zwitterionic behavior. The disulfonic acid groups enhance solubility above pH 5 .

- Counterion Screening: Compare Na⁺, K⁺, and NH₄⁺ salts in polar aprotic solvents (DMF, DMSO). Sodium salts typically show higher aqueous solubility .

- HPLC Validation: Use a Newcrom R1 column to assess purity and detect solvent-dependent aggregation .

Advanced: What strategies mitigate interference from sulfonic acid groups in biological assays (e.g., protein binding studies)?

Methodological Answer:

Sulfonic acid groups can nonspecifically bind to cationic residues. Mitigation approaches include:

- Derivatization: Convert sulfonic acids to methyl esters (via diazomethane) to neutralize charge while retaining the aromatic backbone .

- Competitive Elution: Add ionic competitors (e.g., NaCl or heparin) to buffer solutions to block nonspecific interactions .

- Fluorescent Tagging: Conjugate the compound with FITC or Alexa Fluor via the amino group to track specific binding events via fluorescence quenching .

Basic: How is 6-amino-1,3-naphthalenedisulfonic acid utilized in biological staining protocols?

Methodological Answer:

Its high solubility and charge make it suitable for:

- Cellular Staining: Optimize at 0.1–1 mM in PBS (pH 7.4) for 10–30 minutes. Counterstain with DAPI to avoid spectral overlap .

- Metal Chelation: Use as a mordant for hematoxylin-like dyes in histology. Pre-complex with Fe³⁺ or Al³⁺ (1:2 molar ratio) to enhance dye adherence .

- Artifact Prevention: Include 0.1% BSA in staining buffers to reduce background from electrostatic interactions .

Advanced: How can researchers address spectral overlaps in UV-Vis data when analyzing azo-derivatives of this compound?

Methodological Answer:

Azo-linked derivatives (e.g., Acid Orange 10) exhibit broad absorbance (400–500 nm) overlapping with naphthalene transitions:

- Second-Derivative Spectroscopy: Resolve overlapping peaks by enhancing inflection points in absorbance curves .

- HPLC Coupling: Separate derivatives via gradient elution (acetonitrile/0.1% TFA) and correlate retention times with spectral profiles .

- TD-DFT Modeling: Simulate electronic transitions to assign experimental peaks to specific chromophores (e.g., azo vs. naphthalene) .

Basic: What safety protocols are critical when handling 6-amino-1,3-naphthalenedisulfonic acid in the lab?

Methodological Answer:

- PPE: Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact. The compound is harmful upon inhalation or ingestion .

- Ventilation: Synthesize and purify in a fume hood to prevent aerosolized particles.

- Waste Disposal: Neutralize acidic waste with NaHCO₃ before aqueous disposal. Collect solid waste in labeled containers for incineration .

Advanced: How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Model HOMO/LUMO distributions to identify reactive sites. The amino group directs electrophiles to the 4- and 8-positions, while sulfonic acids deactivate the ring .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways. Polar solvents stabilize charged intermediates, accelerating sulfonation .

- QSAR Models: Correlate substituent effects (e.g., –NO₂, –CH₃) with reaction rates using historical kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.